Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate
Overview
Description
“Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate” is a chemical compound with the CAS Number: 1334146-96-1 . It has a molecular weight of 229.66 . The IUPAC name for this compound is methyl (5-amino-4-chloro-2-methylphenoxy)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNO3/c1-6-3-7 (11)8 (12)4-9 (6)15-5-10 (13)14-2/h3-4H,5,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature and shipping temperature are not specified in the search results .Scientific Research Applications
Treatment of Wastewater from Pesticide Industry
- The study by Goodwin et al. (2018) focuses on the treatment of high-strength wastewater containing toxic pollutants, including various phenoxyacetic acids, from the pesticide production industry. Biological processes and granular activated carbon are highlighted as effective treatments to remove these compounds, potentially creating high-quality effluent. This research is crucial for mitigating environmental pollution and protecting water sources (Goodwin et al., 2018).
Sorption of Phenoxy Herbicides to Soil and Minerals
- Werner et al. (2012) reviewed the sorption of 2,4-dichlorophenoxyacetic acid and other phenoxy herbicides, identifying soil organic matter and iron oxides as significant sorbents. This study contributes to understanding how these compounds interact with the environment, which is essential for assessing their mobility and persistence in soil (Werner et al., 2012).
Pharmacological Review of Chlorogenic Acid
- Naveed et al. (2018) provided a comprehensive review of Chlorogenic Acid (CGA), highlighting its various therapeutic roles and potential for treating disorders such as cardiovascular disease and diabetes. Although not directly related to Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate, this review underscores the importance of understanding the biological and pharmacological effects of chemical compounds found in the environment (Naveed et al., 2018).
Genotoxicity of 4-Chloro-2-Methylphenoxyacetic Acid
- Elliott (2005) reviewed the genotoxicity of 4-Chloro-2-methylphenoxyacetic acid (MCPA), another phenoxy herbicide, in various in vitro and in vivo assays. The findings indicate that MCPA is not genotoxic in vivo, which is relevant for understanding the safety and environmental impact of related compounds (Elliott, 2005).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6-3-7(11)8(12)4-9(6)15-5-10(13)14-2/h3-4H,5,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVXYPRNCCAWSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)OC)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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